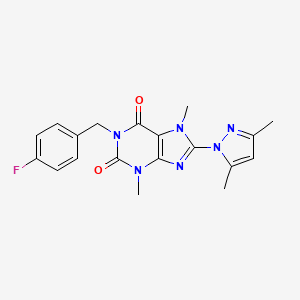![molecular formula C18H21ClN4O3S B2566344 N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1323342-03-5](/img/structure/B2566344.png)
N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have also been evaluated for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Antitumor Properties
Researchers have synthesized new compounds, including N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, showing promising antitumor properties. The anticancer activity of these compounds was assessed within the Developmental Therapeutic Program of the National Cancer Institute, highlighting their potential in the search for new anticancer agents (Horishny et al., 2020).
Antimicrobial Agents
A study on the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety demonstrated antimicrobial activities. These compounds were tested against various microbial strains, showing good to moderate antimicrobial efficacy (Sahin et al., 2012).
Corrosion Inhibition
Benzimidazole derivatives, including those with morpholino groups, have been evaluated for their corrosion inhibition efficiency on steel in acidic environments. These studies incorporate electrochemical, thermodynamic, and quantum chemical analyses, demonstrating the potential of such compounds in protecting metals against corrosion (Yadav et al., 2016).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, has been shown to possess significant anti-inflammatory and analgesic properties. These findings suggest a potential avenue for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Psychotropic and Cytotoxic Activities
A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was synthesized, exhibiting marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These compounds demonstrate a complex activity profile, making them interesting candidates for further pharmacological investigations (Zablotskaya et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition disrupts the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin , leading to a decrease in inflammation and pain.
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts the production of thromboxane, prostaglandins, and prostacyclin . These molecules are involved in various physiological processes, including inflammation and pain sensation.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes . This inhibition leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin , resulting in reduced inflammation and pain.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S.ClH/c1-13-12-15(25-20-13)17(23)22(7-6-21-8-10-24-11-9-21)18-19-14-4-2-3-5-16(14)26-18;/h2-5,12H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGZNCIHUMZXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

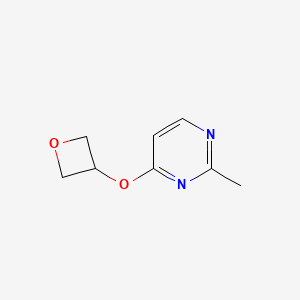
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate](/img/structure/B2566262.png)
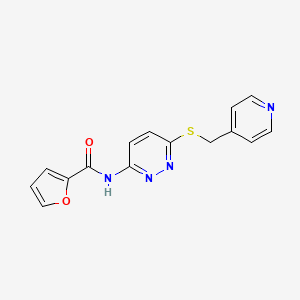

![2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2566269.png)
![1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2566270.png)
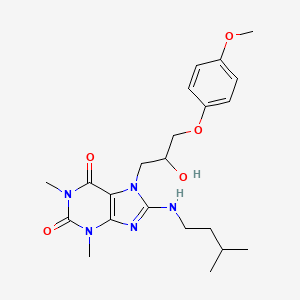
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2566272.png)
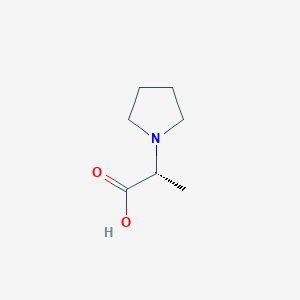
![{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B2566276.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2566278.png)
![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2566283.png)
